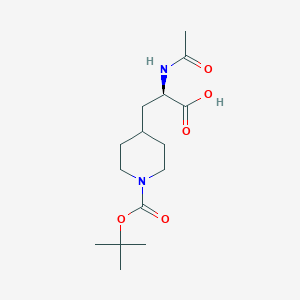

(R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Description

(R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a chiral amino acid derivative characterized by:

- R-configuration at the α-carbon bearing the acetamido group.

- A tert-butoxycarbonyl (Boc)-protected piperidin-4-yl group at the β-position of the propanoic acid backbone.

- Key functional groups: acetamido (providing stability and hydrogen-bonding capacity) and Boc-protected piperidine (enhancing lipophilicity and steric bulk).

This compound is typically synthesized via sequential protection/deprotection strategies. For example, ethyl ester intermediates (e.g., ethyl 3-[1-Boc-4-piperidyl]propanoate) are hydrolyzed to carboxylic acids under basic conditions .

Properties

Molecular Formula |

C15H26N2O5 |

|---|---|

Molecular Weight |

314.38 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |

InChI |

InChI=1S/C15H26N2O5/c1-10(18)16-12(13(19)20)9-11-5-7-17(8-6-11)14(21)22-15(2,3)4/h11-12H,5-9H2,1-4H3,(H,16,18)(H,19,20)/t12-/m1/s1 |

InChI Key |

JPEDBUKLHZSVBD-GFCCVEGCSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through the following key steps:

Protection of the Piperidine Nitrogen:

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine intermediate. This step prevents unwanted side reactions at the nitrogen during subsequent transformations.Formation of the Amino Acid Backbone:

The amino acid side chain is introduced or constructed via coupling reactions, often involving ethyl ester intermediates such as ethyl 3-[1-Boc-4-piperidyl]propanoate.Hydrolysis to Carboxylic Acid:

The ester intermediate is hydrolyzed under basic conditions (e.g., lithium hydroxide in aqueous methanol) to yield the free carboxylic acid.Acetylation of the Amino Group:

The amino group is acetylated to form the acetamido moiety, stabilizing the amino acid and enhancing its hydrogen-bonding capacity.Purification:

The final product is purified by recrystallization or chromatographic techniques to ensure high purity and yield.

Detailed Reaction Conditions and Yields

Industrial and Scale-up Considerations

- Industrial synthesis may employ batch or continuous flow reactors to optimize reaction times and yields.

- Automated control of temperature, pH, and reagent addition enhances reproducibility and purity.

- The use of organic solvents such as dichloromethane, tetrahydrofuran (THF), and polar aprotic solvents like dimethylformamide (DMF) is common.

- Post-reaction purification often involves ion-exchange resins and chromatographic methods for scalability.

Reaction Mechanisms and Chemical Analysis

Protection and Deprotection

- Boc protection occurs via nucleophilic attack of the piperidine nitrogen on di-tert-butyl dicarbonate, forming a carbamate linkage.

- The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups.

Hydrolysis

- Ester hydrolysis under basic conditions proceeds via nucleophilic attack of hydroxide ion on the ester carbonyl, yielding the free acid and alcohol.

- Conditions are optimized to prevent racemization at the chiral center.

Acetylation

- Acetylation of the amino group stabilizes the molecule and prevents side reactions.

- Typically conducted under mild conditions to preserve stereochemistry.

Summary Table of Key Physical and Chemical Properties

| Property | Data |

|---|---|

| Molecular Formula | C15H26N2O5 |

| Molecular Weight | 314.38 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |

| Melting Point | Typically suitable for standard laboratory handling (exact range varies) |

| Solubility | Soluble in polar aprotic solvents such as DMF and DMSO |

| Stereochemistry | R-configuration at α-carbon confirmed by chiral synthesis routes |

Research Findings and Observations

- The Boc protection strategy is crucial for the selective functionalization of the piperidine nitrogen, enabling subsequent coupling and modification steps without side reactions.

- Hydrolysis under mild basic conditions preserves stereochemical integrity, which is essential for biological activity.

- The compound serves as a valuable intermediate in peptide synthesis, with the Boc group facilitating selective deprotection and further functionalization.

- Reaction yields typically range from 70% to 80% for Boc protection and near quantitative for hydrolysis steps, demonstrating efficient synthetic protocols.

- Purity and stereochemical confirmation are achieved via chromatographic and spectroscopic methods, ensuring suitability for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are employed to remove the Boc group.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and deprotected amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it a useful tool in biochemical assays .

Medicine

In medicine, ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is investigated for its potential therapeutic properties. It is explored as a precursor for drug development, particularly in the design of protease inhibitors and other enzyme-targeting drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the piperidinyl ring provides structural stability. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Substituents at the 3-Position

Implications :

- Piperidinyl vs. Aryl Groups : The Boc-piperidine in the target compound introduces a saturated heterocycle , enabling hydrogen bonding and conformational flexibility, whereas aryl substituents (e.g., difluorophenyl) enhance π-π stacking but reduce basicity .

- Boc Protection: Compared to unprotected piperidines (e.g., 3-(4-piperidyl)propanoic acid ), the Boc group increases steric hindrance and stability under basic conditions.

(b) Amino Acid Backbone Modifications

Implications :

Physicochemical Properties

Key Observations :

- The Boc group and piperidine ring in the target compound likely reduce aqueous solubility compared to deprotected analogs.

- Fluorine substituents in difluorophenyl derivatives increase electronegativity and may enhance membrane permeability .

Biological Activity

(R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 254.29 g/mol

The presence of the tert-butoxycarbonyl (Boc) group enhances the lipophilicity of the molecule, potentially influencing its bioavailability and pharmacokinetic properties.

The biological activity of (R)-2-acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with acetylcholine receptors. Preliminary studies suggest that this compound may act as an acetylcholinesterase inhibitor, which can enhance cholinergic signaling by preventing the breakdown of acetylcholine in the synaptic cleft.

1. Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. A study evaluated the inhibition potency of various piperidine derivatives, including (R)-2-acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid. The results indicated a significant inhibition of AChE activity, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid | 0.013 ± 0.002 | |

| Physostigmine | 0.013 ± 0.002 |

2. Antinociceptive Effects

In vivo studies on rodent models demonstrated that this compound exhibits antinociceptive effects comparable to established analgesics. The mechanism appears to involve modulation of pain pathways, potentially through the inhibition of specific receptors involved in pain perception.

3. Neuroprotective Properties

Research has indicated that (R)-2-acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in treated neuronal cultures .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics, with a moderate half-life allowing for sustained action in biological systems. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, although further studies are warranted to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.